Methyl 2-(benzoylamino)-3-oxobutanoate
Overview
Description
Methyl 2-(benzoylamino)-3-oxobutanoate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives
Transformation into Pyrazolones : Methyl 2-benzoylamino-3-oxobutanoate can be transformed into various pyrazolone derivatives. These derivatives have potential applications in organic and medicinal chemistry (Bratušek, Hvala, & Stanovnik, 1998).
Formation of Oxazoloquinoline and Imidazole Derivatives : This compound can be used to create oxazoloquinoline and imidazole derivatives, showcasing its versatility in organic synthesis (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).
Chemical Synthesis and Intermediates
Synthesis of Diaminomethylidene Derivatives : It serves as a key reactant in producing diaminomethylidene derivatives of tetronic acid, important in various chemical syntheses (Prezent & Dorokhov, 2012).
Cycloaddition Reactions : The compound is used in Lewis acid-promoted cycloaddition reactions to produce intermediates for carbapenem synthesis, an important class of antibiotics (Nishiuchi, Honda, & Nakai, 1996).
Photoreactions and Stereoselectivity
Photocyclization Studies : It has been studied for its role in photocyclization reactions, which are critical in understanding photochemical processes in organic chemistry (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Stereoselective Hydrogenation : This compound has been utilized in studies focusing on stereoselective hydrogenation, an essential aspect in the synthesis of certain pharmaceutical compounds (Mashima, Matsumura, Kusano, Kumobayashi, Sayo, Hori, Ishizaki, Akutagawa, & Takaya, 1991).
Crystal Structure Analysis
- Crystallography Studies : The compound is used in crystal structure analysis, providing insights into molecular interactions and structural properties (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Medical and Pharmacological Applications
Local Anesthetic and Antiaggregating Activities : Some derivatives have shown potential in medical applications such as local anesthetic and platelet antiaggregating activities (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
Antioxidant Properties : It's been used in the synthesis of compounds with potential antioxidant properties (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Properties
IUPAC Name |
methyl 2-benzamido-3-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLTXEVQQJCKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297856 | |
Record name | methyl 2-(benzoylamino)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77320-41-3 | |
Record name | NSC118631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(benzoylamino)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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